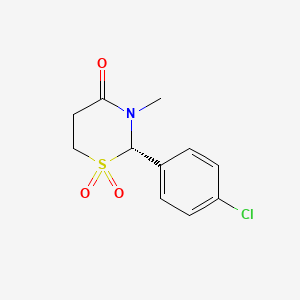

(S)-chlormezanone

説明

Contextual Significance and Historical Research Trajectory of Chlormezanone (B1668783)

Chlormezanone is a chemical compound historically used as a non-benzodiazepine anxiolytic and muscle relaxant. pdx.eduhplc.euimperial.ac.ukgoogle.com First approved around 1960, it was utilized for managing anxiety and treating muscle spasms. hplc.euimperial.ac.uk The drug, marketed under brand names such as Trancopal, acts on the central nervous system. imperial.ac.ukthieme-connect.de Its mechanism of action is understood to involve the modulation of GABA receptors, which distinguishes it from benzodiazepines despite some similarities in its effects. pdx.eduimperial.ac.uk

The research trajectory of chlormezanone was significantly altered in 1996 when it was discontinued (B1498344) by its manufacturer and withdrawn from markets worldwide. pdx.eduhplc.eunih.govmdpi.com This decision was prompted by the occurrence of rare but severe skin reactions, specifically toxic epidermal necrolysis. pdx.eduthieme-connect.demdpi.com Despite its withdrawal from clinical use, chlormezanone continues to be a subject of academic research, particularly concerning its chemical properties and the distinct biological activities of its stereoisomers. nih.gov

Scope and Research Objectives for (S)-Chlormezanone Studies

Specific research objectives for studying the enantiomers of chlormezanone include:

Comparative Efficacy and Potency: Investigating whether this compound has a different level of activity or potency at its biological targets, such as the GABA-A receptor, compared to the (R)-enantiomer. google.com

Differential Biological Effects: Exploring differences in other biological activities, such as in-vitro cytotoxicity and effects on cellular processes like reactive oxygen species production. nih.gov

Understanding Physicochemical Properties: Examining the chemical characteristics of the individual enantiomers, such as their binding to plasma proteins like human serum albumin and their rate of racemization under physiological conditions. researchgate.net

These studies aim to build a comprehensive understanding of the stereochemistry of chlormezanone, which could inform the development of safer and more effective chiral drugs in the future.

Research Data Tables

Table 1: Methods for the Chiral Separation of Chlormezanone Enantiomers

| Method | Chiral Stationary Phase (Column) | Reported Yield/Efficiency | Source |

|---|---|---|---|

| Enantioselective HPLC | OD-Daicel column | 98% yield | researchgate.net |

| Preparative Column Chromatography | Chiralcel OD column (tris(3,5-dimethyl-phenyl-carbamoyl)cellulose on silicagel) | Resolution achieved in 40 minutes on a gram scale | libretexts.org |

| HPLC | Lux i-Amylose-3 | Selectivity factor (α) = 1.37 | ox.ac.uk |

| HPLC | Chiral CD-Ph | Successful separation demonstrated | google.com |

Table 2: Comparative In-Vitro Effects of Chlormezanone Enantiomers

| Parameter Investigated | Finding | Source |

|---|---|---|

| Binding to Human Serum Albumin (HSA) | Both enantiomers bind to HSA in the range of 11-12% at pH 7.4. | researchgate.net |

| Racemization | Enantiomers undergo racemization at pH 7.4 and 37°C with a half-life of approx. 20.5 hours. | researchgate.net |

| Proliferative Activity on Human Keratinocytes | At 1.0 mg/ml, a decrease in proliferative activity of about 50% was observed for the enantiomers, compared to about 80% for the racemate. | nih.gov |

| Reactive Oxygen Species (ROS) Production | The (+)-enantiomer and the racemate significantly inhibited ROS production, while the (-)-enantiomer was less effective. | nih.gov |

| Interaction with Cytochrome P-450 | Both enantiomers bind to oxidized cytochrome P-450 in rat liver microsomes with no differences observed between them. | nih.gov |

Structure

3D Structure

特性

分子式 |

C11H12ClNO3S |

|---|---|

分子量 |

273.74 g/mol |

IUPAC名 |

(2S)-2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |

InChI |

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3/t11-/m0/s1 |

InChIキー |

WEQAYVWKMWHEJO-NSHDSACASA-N |

SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

異性体SMILES |

CN1[C@@H](S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

正規SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Stereoselective Preparation of S Chlormezanone

Historical Overview of Chlormezanone (B1668783) Synthesis

The initial development of synthetic routes to chlormezanone in the mid-20th century laid the groundwork for subsequent methodological refinements. These early methods produced the compound as a racemic mixture, containing both (S) and (R) enantiomers in equal measure.

Early Synthetic Routes and Challenges

The first reported synthesis of chlormezanone involved a two-step process. nih.goviiab.me The process commenced with the reaction of 4-chlorobenzaldehyde (B46862) with 3-mercaptopropionic acid, leading to the formation of the intermediate 2-(4-chlorophenyl)-1,3-thiazan-4-one. nih.gov The critical second step was the oxidation of the sulfur atom in the thiazanone ring to a sulfone, thereby yielding chlormezanone. nih.goviiab.me

However, these pioneering routes presented several challenges:

Reaction Yields: The formation of the key intermediate, 2-(4-chlorophenyl)-4-metathiazanone, was found to be significantly more efficient when the reaction proceeded via a hemiaminal intermediate (formed from 4-chlorobenzaldehyde and methylamine (B109427) first), yielding 67%, compared to the route via a hemimercaptal, which only yielded 42%. nih.gov

Racemic Product: These methods did not control the stereochemistry at the chiral center, resulting in a racemic mixture of chlormezanone. nih.gov The separation of these enantiomers was a significant challenge at the time, often requiring laborious resolution techniques.

Contemporary and Optimized Chlormezanone Synthesis

Modern synthetic chemistry has introduced more efficient, safer, and environmentally conscious methods for producing chlormezanone. These advancements focus on improving yields, purity, and process scalability.

Advanced Chemical Synthetic Strategies

Contemporary strategies have refined both the condensation and oxidation steps. Milder and more selective oxidizing agents, such as sodium perborate, have been found to be superior to potassium permanganate (B83412) for the oxidation of the sulfide (B99878) to the sulfone, minimizing byproduct formation. nih.gov

Optimized protocols have also been developed, such as a multi-step process beginning with the reaction of 4-chlorobenzaldehyde and methylamine in toluene (B28343) to form p-chlorobenzylidene methylamine. This intermediate then undergoes a condensation dehydration reaction with 3-mercaptopropionic acid. The resulting cyclized compound is oxidized, and the crude product is purified by recrystallization from anhydrous ethanol (B145695) to yield a high-purity product. google.com

Process Optimization in Chlormezanone Synthesis

Process optimization aims to enhance the efficiency and cost-effectiveness of chlormezanone synthesis on a larger scale. This includes the use of toluene as a solvent and a specific catalyst for the initial reaction, followed by oxidation with an acidic potassium permanganate solution. google.com Recrystallization from anhydrous ethanol is a key final step to achieve high purity (e.g., 99.3%) with high recovery yield (e.g., 85%). google.com The table below summarizes the evolution of these synthetic approaches.

| Parameter | Early Synthetic Route | Optimized Contemporary Route |

| Starting Materials | 4-chlorobenzaldehyde, 3-mercaptopropionic acid, methylamine | 4-chlorobenzaldehyde, methylamine, 3-mercaptopropionic acid |

| Key Intermediate | 2-(4-chlorophenyl)-4-metathiazanone | p-chlorobenzylidene methylamine |

| Oxidizing Agent | Potassium permanganate | Sodium perborate, Acidic potassium permanganate |

| Yield | Moderate (e.g., 42-67% for intermediate) nih.gov | High (e.g., 85% recovery in final step) google.com |

| Purity | Variable, purification challenges | High (e.g., 99.3%) google.com |

| Stereochemistry | Racemic | Racemic |

Enantioselective Synthesis of (S)-Chlormezanone

The recognition that different enantiomers of a chiral drug can have distinct biological activities has driven the development of methods to synthesize the single (S)-enantiomer of chlormezanone. frontiersin.org This field is dominated by the use of chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Catalyst Development for this compound Synthesis

The primary strategy for obtaining enantiomerically pure this compound is through the asymmetric synthesis or resolution of the racemic mixture. While direct asymmetric synthesis using chiral catalysts is a major area of modern chemical research, early methods relied on chiral chromatography. chiralpedia.commonash.edu

A notable success in this area has been the resolution of racemic chlormezanone on a gram scale using preparative column chromatography with a Chiralcel OD column. nih.gov This method allows for the rapid separation of the enantiomers. nih.gov

The development of catalytic asymmetric synthesis focuses on creating a chiral environment during the reaction to favor the formation of the (S)-enantiomer. frontiersin.orgchiralpedia.com This often involves the asymmetric oxidation of the prochiral sulfide intermediate. Key areas of catalyst development include:

Transition Metal Catalysis: Complexes of metals like palladium, when combined with chiral ligands, are used to catalyze asymmetric reactions, such as conjugate additions, to create chiral centers with high enantioselectivity (up to 99% ee). chiralpedia.comrsc.org

Organocatalysis: Small, chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can act as catalysts. frontiersin.org These catalysts operate through mechanisms like hydrogen-bonding networks to control the stereochemical pathway of a reaction. frontiersin.org

Chiral Ligands: The design and synthesis of new chiral ligands are fundamental to advancing asymmetric catalysis. rsc.orgsigmaaldrich.com Ligands based on structures like chiral thioethers or pyridine-dihydroisoquinoline have shown success in creating highly enantioselective environments for various transformations. rsc.orgrsc.org

The table below provides an overview of approaches relevant to the stereoselective preparation of chiral molecules like this compound.

| Approach | Methodology | Key Features | Reported Success (General) |

| Chiral Chromatography | Resolution of racemic mixture | Utilizes a chiral stationary phase (e.g., Chiralcel OD) to separate enantiomers. nih.gov | Gram-scale separation achieved in under an hour. nih.gov |

| Transition Metal Catalysis | Asymmetric conjugate addition | Palladium complexes with chiral PyDHIQ ligands. rsc.org | Up to 98% yield and 99% enantiomeric excess (ee) for chromanones. rsc.org |

| Organocatalysis | Asymmetric transformations | Use of chiral Brønsted acids/bases or N-heterocyclic carbenes (NHCs). frontiersin.org | Provides a metal-free alternative for creating chiral molecules. frontiersin.org |

Stereoselective Reaction Pathways

The preparation of the specific (S)-enantiomer of chlormezanone can be approached through several stereoselective synthetic strategies, which are designed to favor the formation of one stereoisomer over others. gd3services.com These methods are critical in pharmaceutical chemistry, where different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. ardena.com

Key asymmetric synthesis approaches applicable to producing this compound include:

Biocatalysis: This method utilizes enzymes to catalyze reactions with high stereoselectivity. For the synthesis of chiral flavanones, various yeast strains have been used for the stereoselective reduction of precursors, achieving high enantiomeric excess. mdpi.com A similar biocatalytic reduction of a prochiral precursor to chlormezanone could yield the (S)-enantiomer with high purity under mild, environmentally friendly conditions. mdpi.com

Chiral Auxiliaries: In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate. This auxiliary directs the stereochemical course of a reaction, and after the desired stereocenter is created, it is removed. The Strecker reaction, for instance, can be made diastereoselective by using chiral amines like (S)-α-methylbenzylamine as an auxiliary to synthesize chiral amino acids. nih.gov This principle can be adapted for the synthesis of chlormezanone precursors.

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For example, the enantioselective synthesis of flavanones has been achieved through the conjugate addition of arylboronic acids to chromones using a palladium-based chiral catalyst. mdpi.com Similarly, rhodium complexes with chiral ligands have been used for asymmetric 1,4-additions. mdpi.com Such catalytic systems could be designed for the asymmetric synthesis of chlormezanone.

One documented synthetic route for racemic chlormezanone involves a two-step process starting with the reaction of 4-chlorobenzaldehyde and methylamine to form a hemiaminal, followed by the addition of β-mercaptopropionic acid. nih.gov The resulting intermediate, 2-(4-chlorophenyl)-4-metathiazanone, is then oxidized to yield chlormezanone. nih.gov To adapt this for stereoselectivity, one of the steps would need to be modified, for instance, by using a chiral catalyst during the cyclization or a stereoselective oxidation process.

Chiral Resolution and Enantiomeric Separation Techniques

Since many chemical syntheses produce a 50:50 mixture of two enantiomers, known as a racemic mixture, the separation of these enantiomers is essential to isolate the desired this compound. ardena.comlibretexts.org This separation process is known as chiral resolution. libretexts.org The primary methods for chiral resolution are chromatography and crystallization-based techniques. minia.edu.egchiralpedia.com

Chromatographic Methods for this compound Enantiopurification (e.g., Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are powerful for separating enantiomers and can be used for both analytical and preparative scales. researchgate.net These methods rely on a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus separate. bgb-analytik.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and effective for a broad range of chiral compounds. bgb-analytik.comregistech.com

HPLC: In chiral HPLC, a liquid mobile phase is used to carry the racemic mixture through the column containing the CSP. The separation of chlormezanone has been successfully achieved using a Chiralcel OD column, which consists of tris(3,5-dimethylphenylcarbamoyl)cellulose coated on silica (B1680970) gel. nih.gov

SFC: SFC is a type of chromatography that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase, often with a small amount of an organic modifier like methanol (B129727). americanpharmaceuticalreview.comchromatographytoday.com It is often faster and uses less organic solvent than HPLC. americanpharmaceuticalreview.com For chlormezanone, SFC has been demonstrated using an amylose-based CSP, effectively separating the enantiomers. americanpharmaceuticalreview.com In some cases, coupling an achiral column with a chiral column in SFC can help resolve the enantiomers from other chemical impurities in a single step. americanpharmaceuticalreview.com

The table below summarizes exemplary conditions for the chromatographic separation of chlormezanone enantiomers.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Reference |

| HPLC | Tris(3,5-dimethyl-phenyl-carbamoyl)cellulose (Chiralcel OD) | Not specified in abstract | nih.gov |

| SFC | Amylose tris[(S)-α-methylbenzylcarbamate] | 25% Ethanol (20 mM NH₃) / 75% CO₂ | americanpharmaceuticalreview.com |

| SFC | Immobilized Amylose 3,5-dimethylphenyl carbamate | 20% Methanol (20 mM NH₃) / 80% CO₂ | americanpharmaceuticalreview.com |

Crystallization-Based Approaches for Enantiomer Resolution

Crystallization offers a cost-effective method for separating enantiomers, especially on an industrial scale. chiralpedia.comresearchgate.net These techniques exploit the different physical properties of diastereomers or the specific crystallization behavior of enantiomers. minia.edu.eg

Diastereomeric Salt Formation: This is the most traditional and widely used crystallization method for resolving racemates. minia.edu.egresearchgate.net The process involves reacting the racemic mixture (if it is an acid or base) with a single, pure enantiomer of a chiral resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgrsc.org One diastereomer will crystallize out of the solution while the other remains dissolved. rsc.org After separation, the desired enantiomer is recovered by breaking the salt. libretexts.org This method is contingent on finding a suitable and cost-effective chiral resolving agent that provides good discrimination. researchgate.net

Preferential Crystallization: This technique is applicable to a smaller subset of chiral compounds known as conglomerates, which are mechanical mixtures of separate crystals of each enantiomer. uctm.edurug.nl In this method, a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, inducing the crystallization of only that enantiomer. libretexts.org While potentially very efficient, developing a preferential crystallization process requires the compound to form a conglomerate, a property that is relatively rare (estimated at 5-10% of chiral compounds). ardena.comrug.nl

Molecular Mechanism of Action and Pharmacodynamic Investigations of S Chlormezanone

Receptor Binding Affinities and Selectivity

Interaction with Central Benzodiazepine (B76468) Receptors

(S)-Chlormezanone, a compound recognized for its muscle relaxant and anxiolytic properties, primarily exerts its effects through interaction with central benzodiazepine receptors. drugbank.comnih.gov These receptors are integral components of the gamma-aminobutyric acid (GABA) receptor complex, the principal inhibitory neurotransmitter system in the central nervous system. drugbank.comnih.gov Chlormezanone (B1668783) acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. rndsystems.comtocris.com This binding potentiates the effects of GABA, leading to an increased inhibition of the ascending reticular activating system. drugbank.comnih.gov This action subsequently blocks the cortical and limbic arousal that follows stimulation of the reticular pathways. drugbank.comnih.gov

While it interacts with benzodiazepine receptors, chlormezanone is classified as a non-benzodiazepine muscle relaxant due to its distinct chemical structure. drugbank.comnih.gov

Allosteric Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

The binding of this compound to the benzodiazepine site on GABA-A receptors is an example of allosteric modulation. nih.govwikipedia.org This means it influences the receptor's activity without directly binding to the primary GABA binding site. wikipedia.org This modulation enhances the effect of GABA, the main inhibitory neurotransmitter in the brain. wikipedia.orgscbt.com

Intracellular Signaling Pathways and Neurotransmitter Modulation

Effects on Chloride Ion Influx and Neuronal Excitability

The allosteric modulation of GABA-A receptors by this compound directly impacts intracellular signaling by enhancing chloride ion (Cl-) influx. scbt.com The opening of the chloride channel, triggered by GABA binding, allows Cl- ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. wikipedia.orgscbt.com The influx of negatively charged chloride ions makes the inside of the neuron more negative, increasing the threshold for firing an action potential. wikipedia.org

The excitability of a neuron is critically dependent on the electrochemical gradient of chloride ions. frontiersin.org In mature neurons, the intracellular chloride concentration is typically low, which allows for the hyperpolarizing effect of GABA. frontiersin.org By potentiating the GABA-induced chloride current, this compound effectively dampens neuronal activity. scbt.com This mechanism is fundamental to its muscle relaxant and anxiolytic effects. It's important to note that changes in intracellular chloride concentration can alter the input-output properties of neurons, and this effect can vary depending on the location of the inhibitory synapses on the neuron. plos.org

Downstream Cellular and Molecular Cascades

The sustained hyperpolarization and reduced neuronal activity can lead to adaptive changes within the neuron over time. These can include alterations in gene expression and protein synthesis as the neuron attempts to maintain homeostasis. For instance, prolonged inhibition might lead to compensatory changes in the number or sensitivity of GABA receptors or other components of the synaptic machinery. However, specific downstream cellular and molecular cascades directly initiated by this compound, beyond the immediate effects on neuronal excitability, are not extensively detailed in the provided search results.

Comparative Pharmacodynamics of Chlormezanone Enantiomers

Chlormezanone is a chiral molecule and exists as two enantiomers, (S)- and (R)-chlormezanone. nih.govwikipedia.org Studies comparing the pharmacodynamics of these enantiomers have revealed some differences in their biological activity.

Research investigating the effects of the racemate and individual enantiomers on human keratinocytes and leukocytes in vitro showed that at a concentration of 1.0 mg/ml, the enantiomers caused about a 50% decrease in the proliferative activity of keratinocytes, while the racemate led to an approximately 80% reduction. nih.gov Furthermore, the production of reactive oxygen species (ROS) by human leukocytes was significantly inhibited by the racemate and the (+)-enantiomer at concentrations of 0.01 mg/ml or less, with the (-)-enantiomer being less effective. nih.gov

In terms of protein binding, both enantiomers of chlormezanone bind to human serum albumin to a similar extent, in the range of 11-12%. nih.gov Interestingly, studies on the metabolism of chlormezanone by rat liver microsomes indicated no significant differences between the two enantiomers in their binding to cytochrome P-450 or in their inhibition of certain metabolic pathways. ebi.ac.uk

These findings suggest that while the enantiomers may have similar interactions with some biological targets, there are stereospecific differences in other activities, such as their effects on cell proliferation and ROS production. nih.gov

Table of Receptor and Protein Interactions for Chlormezanone

| Target | Interaction Type | Effect of this compound | Reference(s) |

|---|---|---|---|

| Central Benzodiazepine Receptors | Positive Allosteric Modulator | Potentiates GABAergic inhibition | drugbank.comnih.govrndsystems.comtocris.com |

| GABA-A Receptors | Allosteric Modulation | Enhances chloride ion influx, leading to hyperpolarization | nih.govscbt.comscbt.com |

| Human Serum Albumin | Binding | Binds to a range of 11-12% | nih.gov |

| Cytochrome P-450 (rat liver) | Binding/Inhibition | No significant difference between enantiomers | ebi.ac.uk |

Pharmacokinetic Research into S Chlormezanone Metabolism and Disposition

Absorption and Distribution Studies in Preclinical Models

Preclinical studies, often utilizing animal models, are fundamental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. criver.comresearchgate.net These in vivo studies provide quantitative data on the rate and extent of metabolism, routes of excretion for the parent compound and its metabolites, and the profile of circulating metabolites. criver.com While specific absorption and distribution data for (S)-chlormezanone in preclinical models are not extensively detailed in the provided search results, the general principles of such studies can be described.

Typically, radiolabeled compounds, often with 14C or 3H, are administered to animals to trace the drug's journey through the body. criver.comwuxiapptec.com This allows for the determination of key pharmacokinetic parameters. Techniques like Quantitative Whole-Body Autoradiography (QWBA) can be employed to visualize the distribution of the drug and its metabolites in various tissues, identifying potential sites of accumulation or toxicity. criver.com The data gathered from these studies are crucial for designing safe and effective clinical trials in humans. bioivt.comeuropa.eu

In the context of chlormezanone (B1668783), studies in healthy male subjects after oral administration have provided insights into its kinetic profile. Following a single 400 mg dose, maximum plasma concentrations (Cmax) of 4.62 +/- 0.75 mg/l were reached at a Tmax of 2.18 +/- 1.49 hours. nih.gov The terminal half-life was determined to be approximately 40.50 +/- 4.19 hours. nih.gov Chronic administration led to accumulation in the body, with a faster elimination half-life of 37.14 +/- 3.18 hours, suggesting a possible induction of its own metabolism. nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of chlormezanone is a complex process involving both enzymatic and non-enzymatic reactions. ebi.ac.uknih.gov It is extensively metabolized, with studies indicating that unchanged drug is not detected in plasma and urine. nih.gov

Enzymatic and Non-Enzymatic Metabolic Transformations

Research has shown that chlormezanone undergoes cleavage of its S-C-1 bond through an autoprotolytic process. ebi.ac.uk This initial step involves a non-enzymatic chemical hydrolysis, which leads to the opening of the heterocyclic ring. nih.gov This process is pH-dependent, with optimal stability observed between pH 2 and 9, peaking at pH 7.4. ebi.ac.uk The products of this initial cleavage are 4-chlorobenzaldehyde (B46862) and 2-carboxyethane-sulfinic-acid-N-methylamide. ebi.ac.uknih.gov

Following the initial non-enzymatic hydrolysis, enzymatic processes take over. ebi.ac.uknih.gov The resulting 4-chlorobenzaldehyde is enzymatically oxidized to 4-chlorobenzoic acid, which then serves as a parent compound for subsequent phase II reactions. nih.gov While chlormezanone does bind to oxidized cytochrome P450 in rat liver microsomes, studies suggest that cytochrome P-450 is not involved in the initial cleavage of the S-C-bond. ebi.ac.uknih.gov However, chlormezanone can inhibit certain cytochrome P450 enzymes at varying concentrations. nih.gov The 2-carboxyethane-sulfinic-acid-N-methylamide is reported to be hydrolyzed very quickly. nih.gov

Identification of Key Metabolites (e.g., 4-chlorohippuric acid, 4-chloro-benzoyl-N-methylamide, 4-chlorobenzoic acid)

A number of metabolites of chlormezanone have been identified in urine. The major metabolite found is 4-chlorohippuric acid, which can account for up to 70% of the orally administered dose in humans. ebi.ac.ukresearchgate.net Other identified metabolites include:

4-chloro-benzoyl-N-methylamide ebi.ac.uknih.gov

4-chlorobenzoic acid ebi.ac.uknih.gov

N-methylimino-4-chlorobenzaldehyde nih.gov

4-chlorobenzaldehyde nih.gov

"Hydrolized" chlormezanone nih.gov

4-chloro benzyl (B1604629) alcohol researchgate.netresearchgate.net

2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid nih.gov

3-sulphopropionic acid nih.gov

The glucuronide of p-chlorobenzoic acid nih.gov

The main metabolite in plasma is formed by the cleavage of the amide bond in the six-membered heterocyclic ring. nih.gov This derivative is also readily formed by in vitro hydrolysis at a pH of 1. nih.gov

Identified Metabolites of Chlormezanone

| Metabolite Name | Location Found | Reference |

|---|---|---|

| 4-chlorohippuric acid | Urine | ebi.ac.uknih.govresearchgate.net |

| 4-chloro-benzoyl-N-methylamide | Urine | ebi.ac.uknih.gov |

| 4-chlorobenzoic acid | Urine | ebi.ac.uknih.gov |

| N-methylimino-4-chlorobenzaldehyde | Urine | nih.gov |

| 4-chlorobenzaldehyde | Urine | nih.gov |

| "Hydrolized" chlormezanone | Urine | nih.gov |

| 4-chloro benzyl alcohol | - | researchgate.netresearchgate.net |

| 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid | Urine | nih.gov |

| 3-sulphopropionic acid | Urine | nih.gov |

| Glucuronide of p-chlorobenzoic acid | Urine | nih.gov |

Excretion Pathways and Mass Balance Studies in Preclinical Models

Mass balance studies are critical in preclinical drug development to determine the routes and rates of elimination of a drug and its metabolites. criver.combioivt.com These studies typically involve administering a radiolabeled drug to animal models and collecting excreta (urine and feces) to measure the total radioactivity. wuxiapptec.comnih.gov

In studies with rats administered [14C]chlormezanone, approximately 74% of the dose was excreted in the urine within 24 hours. nih.gov In mice, about 21% of the dose was excreted in the urine within 2 hours. nih.gov Biliary excretion in rats accounted for about 10% of the dose. nih.gov In humans, it has been reported that about 40% of the dose is excreted in the urine. ebi.ac.uknih.gov The goal of a mass balance study is to achieve a total recovery of radioactivity that preferably exceeds 90% of the administered dose. nih.gov

Preclinical Research Models and in Vitro/in Vivo Studies of S Chlormezanone

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in preclinical research, providing initial insights into a compound's activity, selectivity, and mechanism of action at a cellular and molecular level.

The use of cell line models is a standard approach to evaluate the cytotoxic or biological activity of a compound against various cell types, helping to determine its potential efficacy and selectivity. For instance, the National Cancer Institute (NCI) utilizes a panel of 60 distinct human tumor cell lines derived from nine different organ sites to screen compounds. mdpi.com This method establishes a characteristic profile, or "fingerprint," of a drug's cellular response, assessing the degree of growth inhibition or cytotoxicity. mdpi.com

While specific studies detailing the screening of (S)-chlormezanone against a broad panel of cell lines like the NCI-60 are not prominently available in the reviewed literature, this methodology is crucial for determining a compound's selectivity index (SI). The SI, which compares the cytotoxicity of a compound against cancer cells versus normal cells, is a key indicator of its therapeutic potential. japsonline.com The development of drug-resistant cell lines, often by mimicking clinical chemotherapy conditions through pulsed or continuous exposure to a drug, is another vital in vitro tool. nih.gov These models help in understanding the mechanisms of resistance that might arise during treatment. nih.gov Although immortalized human hepatic cell lines have been employed as models for hepatocarcinogenesis, steatosis, and for drug screening, specific data on their use for this compound is scarce. nih.gov

Research into the molecular underpinnings of chlormezanone's action has identified its interaction with the central nervous system's inhibitory pathways. The primary mechanism is believed to involve the modulation of the gamma-aminobutyric acid (GABA) system. patsnap.com Chlormezanone (B1668783) binds to central benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. drugbank.comscbt.com This binding potentiates the effects of the inhibitory neurotransmitter GABA. drugbank.compatsnap.com The enhancement of GABAergic activity increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, which manifests as muscle relaxation and anxiolytic effects. patsnap.com

In addition to its action on the GABA-A receptor complex, the translocator protein has been identified as another molecular target for chlormezanone. drugbank.com

| Molecular Target | Action | Associated Pathway |

| GABA-A Receptor (Benzodiazepine site) | Allosteric Modulator / Agonist | GABAergic Neurotransmission |

| Translocator Protein | Agonist | Steroidogenesis, Apoptosis, etc. |

This table summarizes the known molecular targets of chlormezanone and its general mechanism of action.

Network pharmacology analyses, which can predict protein-protein interactions and identify key regulated pathways like the p53 signaling pathway, are modern tools used to elucidate a drug's molecular mechanisms, though specific applications of this method to chlormezanone are not documented. scienceopen.com

Advanced in vitro models such as 3D cell cultures and organ-on-a-chip (OOC) systems represent the next generation of preclinical testing, offering more physiologically relevant environments than traditional 2D cultures. frontiersin.org OOCs are microfluidic devices that simulate the functions of living organs by mimicking their microstructures and dynamic properties. microfluidics-innovation-center.comwikipedia.org These systems allow for the study of cellular responses to drug compounds with high detail by enabling the generation of biochemical gradients and providing continuous perfusion, which maintains cell viability and function over extended periods. microfluidics-innovation-center.comelveflow.com

Similarly, 3D cell culture models, including organoids, can recreate human tissue architecture and are considered more predictive of in vivo responses than 2D models. frontiersin.orgmdpi.com These models bridge the gap between simple cell cultures and complex animal models. frontiersin.org

Given that chlormezanone was withdrawn from the market in 1996, there is no evidence in the available literature of it being studied using these modern organ-on-a-chip or advanced 3D culture technologies, which emerged in the 21st century. drugbank.commicrofluidics-innovation-center.com

In Vivo Animal Models for Pharmacological Characterization

Behavioral models in animals are crucial for assessing drugs with central nervous system activity. remedypublications.com For anxiolytics, models that can identify an anxiogenic or anxiolytic drug effect are employed. nih.gov These often involve observing changes in animal behavior in response to specific stimuli or environments. nih.gov For instance, the elevated plus maze (EPM) is a widely used model for anxiety that is sensitive to drugs acting on the GABA-A-benzodiazepine complex. jppres.com Other tests, such as the open field test, are used to measure spontaneous locomotor activity and can indicate the sedative or stimulant properties of a compound. mdpi.com

Electrophysiological studies provide a more direct measure of a drug's effect on neuronal activity. These techniques can record action potentials and brain chemistry changes in response to a drug. nih.gov Elegant electrophysiological studies have been used to show, for example, how the spontaneous firing rate of dopamine (B1211576) neurons is altered in certain disease models. mpg.de For chlormezanone, studies in spinal cats involved measuring the effects on linguomandibular, extensor, and patellar reflexes to characterize its muscle relaxant properties. medchemexpress.com

| Study Type | Animal Model | Purpose |

| Behavioral Studies | Mice, Rats | To assess anxiolytic-like effects (e.g., elevated plus maze), sedative effects (e.g., open field test), and effects on motor coordination (e.g., rotarod test). jppres.commdpi.com |

| Electrophysiological Studies | Cats, Rats | To measure drug effects on neuronal firing, action potentials, and reflex pathways. nih.govmpg.demedchemexpress.com |

This table outlines the types of in vivo studies and animal models used to characterize the neuropharmacological effects of CNS-active compounds like chlormezanone.

Chlormezanone's primary therapeutic applications were as a muscle relaxant and anxiolytic, and these effects were characterized in various animal models. ebi.ac.uknih.gov Its muscle relaxant properties were demonstrated in studies assessing the depression of spinal and supraspinal reflexes in cats. medchemexpress.com

The anxiolytic-like effects were evaluated using behavioral tests predictive of anxiety modulation. nih.gov The central nervous system depressant effects, which contribute to both anxiolysis and sedation, can be assessed through tests like the hole cross test and by measuring the potentiation of sleeping time induced by agents like thiopental (B1682321) sodium. jppres.com Animal models of addiction and withdrawal are also used to study substances that act on the central nervous system. remedypublications.com The ability of antipsychotic drugs to reverse behavioral changes induced by psychotomimetic agents is another common paradigm for assessing CNS modulation in animal models. scielo.br These diverse models collectively help to build a comprehensive understanding of a compound's impact on the central nervous system. nih.gov

Comparative Studies of this compound and its Racemate in Animal Models

The differentiation of pharmacological effects between a single enantiomer and its racemic mixture is a critical aspect of preclinical drug development. karger.comnih.gov While comprehensive in vivo comparative data for this compound and its racemate in animal models is limited in the public domain, in vitro studies and research on related compounds provide valuable insights into potential differences in their biological activity.

In vitro investigations have been conducted to explore the differential effects of chlormezanone's enantiomers and the racemate. ebi.ac.uk One study focused on the interactions of the racemate and its enantiomers with human keratinocytes and leukocytes. ebi.ac.uk The results indicated a variance in their cytotoxic potential. For instance, at a concentration of 1.0 mg/ml, the racemate showed a more pronounced decrease in the proliferative activity of keratinocytes compared to the individual enantiomers, as measured by the PicoGreen assay. ebi.ac.uk Similarly, in an ATP assay, the racemate also demonstrated greater cytotoxicity. ebi.ac.uk

Furthermore, the study revealed a differential impact on the production of reactive oxygen species (ROS) by human leukocytes. The racemate and the (+)-enantiomer were found to significantly inhibit ROS production at concentrations equal to or less than 0.01 mg/ml. ebi.ac.uk In contrast, the (-)-enantiomer, which corresponds to this compound, was observed to be less effective in this regard. ebi.ac.uk

Another area of preclinical investigation involves the interaction of chlormezanone enantiomers with liver enzymes. A study utilizing rat liver microsomes found that both enantiomers of chlormezanone bind to oxidized cytochrome P-450 in a manner similar to hexobarbital, although less pronounced. nih.gov Notably, this study did not find any significant differences between the binding curves of the two enantiomers, suggesting a lack of stereoselectivity in their interaction with this enzyme system. nih.gov Both enantiomers were also found to inhibit the N-demethylation of ethylmorphine and the O-deethylation of ethoxycoumarin and ethoxyresorufin at similar concentrations. nih.gov

While these in vitro findings suggest potential differences in the biological activity between this compound and its racemate, the extrapolation of these results to in vivo efficacy and side effect profiles requires dedicated animal studies. karger.com Regulatory guidance for the development of chiral drugs often necessitates "bridging studies" to compare the pharmacodynamic and pharmacokinetic profiles of a single enantiomer with the racemate. canada.cahospitalpharmacyeurope.com Such studies are crucial for justifying the development of a single enantiomer over the racemic mixture. nih.gov

Table 1: In Vitro Comparative Data of Chlormezanone Racemate and Enantiomers

| Test System | Parameter | Concentration | Result |

|---|---|---|---|

| Human HaCaT Keratinocytes | Cytotoxicity (PicoGreen Assay) | 1.0 mg/ml | Racemate showed ~80% decrease in proliferative activity; Enantiomers showed ~50% decrease. |

| Human HaCaT Keratinocytes | Cytotoxicity (ATP Assay) | 1.0 mg/ml | Racemate reduced ATP levels to 21%; Enantiomers reduced ATP levels to 50%. |

| Human Leukocytes | ROS Production | ≤0.01 mg/ml | Racemate and (+)-enantiomer significantly inhibited ROS production; (-)-enantiomer was less effective. |

| Rat Liver Microsomes | Cytochrome P-450 Binding | Not specified | Both enantiomers bind similarly to oxidized cytochrome P-450. |

Preclinical Efficacy and Proof-of-Concept Studies in Animal Models

Preclinical efficacy and proof-of-concept studies are fundamental in establishing the therapeutic potential of a new chemical entity. researchgate.net These studies are typically conducted in animal models that are designed to mimic human disease states and allow for the assessment of a drug's pharmacological activity. researchgate.net For a compound like this compound, which is recognized for its anxiolytic and muscle relaxant properties, relevant animal models would include those that can evaluate these specific effects. ebi.ac.ukdrugbank.com

Commonly used animal models to assess anxiolytic activity include the elevated plus-maze (EPM) and the light-dark box test. nih.govanimalab.eunih.govnih.govwikipedia.orgsandiegoinstruments.comugobasile.comprotocols.iouady.mx The EPM test is based on the rodent's natural aversion to open and elevated spaces, and anxiolytic drugs typically increase the time spent in and the number of entries into the open arms of the maze. nih.govnih.govwikipedia.orgsandiegoinstruments.com The light-dark box test capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. animalab.eunih.govugobasile.comprotocols.iocpn.or.krnih.gov Anxiolytic compounds are expected to increase the time spent in the brightly lit compartment. cpn.or.kr

For evaluating muscle relaxant properties, the rotarod test is a widely accepted method. slideshare.netresearchgate.netscantox.comnih.gov This test assesses motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod. slideshare.netscantox.comnih.gov A decrease in the time an animal can stay on the rod is indicative of muscle relaxation. slideshare.net Other tests for muscle relaxation include the traction test and the inclined plane test, which measure muscle grip and the ability to maintain position on an inclined surface, respectively. nih.gov Additionally, the inhibition of polysynaptic spinal reflexes in animal models, such as the cat, can provide evidence of central muscle relaxant activity. researchgate.netnih.gov

The establishment of a clear therapeutic advantage of this compound would necessitate dedicated preclinical studies using these validated animal models. Such studies would need to demonstrate not only the efficacy of the (S)-enantiomer but also a potentially improved profile in terms of efficacy or side effects when compared to the racemate. The data from such studies would be crucial for informing the design of subsequent clinical trials.

Table 2: Animal Models for Preclinical Efficacy Studies

| Therapeutic Area | Animal Model | Key Parameters Measured |

|---|---|---|

| Anxiolytic Activity | Elevated Plus-Maze (EPM) | Time spent in open arms, number of entries into open arms. nih.govnih.govwikipedia.orgsandiegoinstruments.com |

| Light-Dark Box Test | Time spent in the light compartment, number of transitions between compartments. animalab.eunih.govugobasile.comprotocols.iocpn.or.krnih.gov | |

| Muscle Relaxant Activity | Rotarod Test | Latency to fall from the rotating rod. slideshare.netresearchgate.netscantox.comnih.gov |

| Traction Test | Ability to hang from a wire. nih.gov | |

| Inclined Plane Test | Ability to remain on an inclined surface. nih.gov | |

| Spinal Reflex Models | Inhibition of monosynaptic and polysynaptic reflexes. researchgate.netnih.gov |

This table provides an overview of commonly used animal models and is not based on specific studies of this compound.

Structure Activity Relationship Sar Studies and Analogue Development for S Chlormezanone

Design and Synthesis of Chlormezanone (B1668783) Analogues and Derivatives

The foundational structure of chlormezanone is a 2-aryl-3-methyl-1,3-thiazinan-4-one 1,1-dioxide. The synthesis of analogues has generally focused on modifying the substituents on the aryl ring and the nitrogen atom, as well as altering the heterocyclic thiazinanone core itself.

Strategies for creating derivatives often involve multi-step synthetic pathways. A common approach begins with the reaction of a substituted benzaldehyde (B42025) with methylamine (B109427) to form an imine. This intermediate then undergoes cyclocondensation with a mercaptoalkanoic acid, such as 3-mercaptopropionic acid, to form the 1,3-thiazinan-4-one ring system. Subsequent oxidation of the sulfide (B99878) to a sulfone yields the final chlormezanone analogue. This versatile synthetic route allows for the introduction of a wide variety of substituents on the aromatic ring by starting with appropriately substituted benzaldehydes.

Research into related heterocyclic systems, such as 1,3-thiazolidin-4-ones (a five-membered ring analogue), has shown that structural modifications, particularly at the C-2 position, can significantly alter biological activity. researchgate.net For instance, the introduction of different aryl or heteroaryl groups at this position in thiazolidinones has led to compounds with diverse activities, including anti-HIV properties. researchgate.net These findings suggest that similar modifications to the 2-aryl group of the six-membered thiazinanone ring of chlormezanone could yield analogues with novel pharmacological profiles.

The table below summarizes the key positions on the chlormezanone scaffold that are typically targeted for modification in the design of new analogues.

| Position of Modification | Type of Modification | Rationale for Modification |

| Aromatic Ring (C2-substituent) | Substitution (e.g., -F, -CF₃, -OCH₃) | To alter lipophilicity, electronic properties, and potential for specific receptor interactions. |

| Nitrogen Atom (N3-substituent) | Replacement of methyl group | To investigate the role of this group in receptor binding and metabolism. |

| Thiazinanone Ring | Ring size alteration (e.g., to thiazolidinone) | To assess the importance of the six-membered ring for activity. |

| Sulfone Group | Replacement with other functional groups | To evaluate the role of the sulfone as a hydrogen bond acceptor or bioisostere. |

Elucidation of Key Pharmacophores and Structural Determinants of Activity

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com For (S)-chlormezanone, while a specific target receptor remains elusive, a hypothetical pharmacophore model can be derived from its structure and the principles of medicinal chemistry. The key features likely essential for its activity include:

An Aromatic/Hydrophobic Group: The p-chlorophenyl ring at the C-2 position is a critical feature. This group likely engages in hydrophobic or π-stacking interactions within a receptor binding pocket. The presence of the electron-withdrawing chlorine atom influences the electronic nature of the ring and is a common feature in many centrally acting drugs. nih.gov

Hydrogen Bond Acceptors: The molecule contains two strong hydrogen bond acceptors: the oxygen atoms of the sulfone group (SO₂) and the oxygen of the lactam carbonyl group (C=O). These features are crucial for forming directed interactions with hydrogen bond donor residues (e.g., -NH or -OH groups) in a target protein.

Defined 3D Geometry: The stereochemistry at the C-2 chiral center dictates a specific three-dimensional arrangement of these functional groups, which is essential for fitting into a chiral binding site.

The table below outlines the proposed pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Component | Potential Interaction |

| Aromatic/Hydrophobic Center | p-Chlorophenyl Ring | Hydrophobic interaction, π-π stacking |

| Hydrogen Bond Acceptor 1 | Sulfone Group (SO₂) | Hydrogen bonding |

| Hydrogen Bond Acceptor 2 | Carbonyl Group (C=O) | Hydrogen bonding |

| Hydrophobic Feature | N-Methyl Group | Van der Waals interaction |

Structure-activity relationship studies on related compounds, such as 2-arylquinazolin-4-ones, have demonstrated that hydrophobic and electron-withdrawing groups on the 2-aryl substituent enhance potency. nih.gov This supports the importance of the substituted phenyl ring in the pharmacophore of chlormezanone.

Stereochemical Influences on Structure-Activity Relationships

Chlormezanone possesses a single chiral center at the C-2 position of the thiazinanone ring, and therefore exists as two enantiomers: this compound and (R)-chlormezanone. In drug development, it is common for one enantiomer to be significantly more potent or have a different pharmacological profile than the other due to the stereospecific nature of drug-receptor interactions. nih.govijpsjournal.com The three-dimensional structure of a drug must be complementary to its binding site for optimal interaction. nih.gov

However, studies on the individual enantiomers of chlormezanone have yielded interesting results. Research involving the separated enantiomers showed that both the (S) and (R) forms bind to oxidized cytochrome P-450 in rat liver microsomes. nih.gov Notably, the study found no significant differences between the two enantiomers in their binding curves or in their ability to inhibit various cytochrome P-450-mediated reactions. nih.gov This suggests that for this particular set of interactions, the stereochemistry at the C-2 position does not play a decisive role. nih.gov

This lack of stereoselectivity in metabolic interactions does not preclude stereoselectivity at its primary therapeutic target(s). It is possible that the region of the molecule containing the chiral center does not play a critical role in binding to these specific enzymes, even if it is crucial for binding to the receptor responsible for its muscle relaxant or anxiolytic effects. nih.gov Often, even when enantiomers show similar activity at the main target, they can differ in metabolism, toxicity, or off-target effects. nih.govmdpi.com

Rational Design of Modified this compound Structures for Enhanced Properties

Rational drug design uses the understanding of a drug's SAR and pharmacophore to create new molecules with improved characteristics, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. scitechnol.com This can be achieved through strategies like bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve the molecule's behavior. cambridgemedchemconsulting.comdrughunter.com

For this compound, rational design efforts could focus on several areas:

Modification of the Phenyl Ring: The p-chlorophenyl group could be replaced with other bioisosteres to fine-tune activity and metabolic stability. For example, replacing the chlorine atom with a trifluoromethyl (-CF₃) group could enhance metabolic resistance and lipophilicity, potentially improving blood-brain barrier penetration. mdpi.com Non-classical bioisosteres, such as bicyclo[1.1.1]pentane (BCP), could also be used as phenyl ring mimics to improve metabolic properties. nih.gov

Alteration of the Sulfone Group: The sulfone group is a key polar feature. While essential, its properties could be modulated. For instance, designing analogues where the sulfone is replaced by a sulfonamide or other hydrogen-bonding groups could alter solubility and binding affinity.

Scaffold Hopping: This strategy involves replacing the central thiazinanone ring with a different heterocyclic scaffold while maintaining the essential 3D arrangement of the key pharmacophoric features. This could lead to entirely new classes of compounds that retain the desired activity but have different patentability and pharmacokinetic properties.

The table below provides examples of rational design strategies applied to the this compound scaffold.

| Design Strategy | Target Moiety | Proposed Modification | Intended Enhancement |

| Bioisosteric Replacement | p-Chlorophenyl | Replace with p-Trifluoromethylphenyl | Improve metabolic stability, alter lipophilicity. mdpi.com |

| Bioisosteric Replacement | Phenyl Ring | Replace with Bicyclo[1.1.1]pentane (BCP) | Improve metabolic profile, reduce toxicity. nih.gov |

| Functional Group Modification | N-Methyl | Replace with N-Ethyl or N-Cyclopropyl | Explore binding pocket size, alter metabolism. |

| Scaffold Hopping | Thiazinanone Ring | Replace with a novel heterocyclic core | Discover new chemical entities, improve drug-like properties. |

By systematically applying these design principles, medicinal chemists can develop novel analogues of this compound with the potential for an improved therapeutic window, offering enhanced efficacy and reduced undesirable effects.

Advanced Analytical Methodologies for S Chlormezanone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of (S)-chlormezanone analysis, providing the means to separate it from complex mixtures and quantify its presence. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the study of this chiral compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of chlormezanone (B1668783). tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the quantification of chlormezanone in biological fluids like plasma and urine. tandfonline.com These methods often involve an initial extraction step to eliminate endogenous interferences, followed by chromatographic separation on a C18 column. tandfonline.comresearchgate.net UV detection is commonly employed for quantification. tandfonline.com

A key challenge in chlormezanone analysis is the separation of its enantiomers, this compound and (R)-chlormezanone. Enantioselective HPLC methods are essential for studying the properties and effects of the individual stereoisomers. ebi.ac.uk This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective in resolving racemic chlormezanone. windows.netphenomenex.com For instance, a Lux i-Amylose-3 column under polar organic mobile phase conditions has demonstrated successful chiral separation. windows.netphenomenex.com Similarly, ChiralCE columns, which are chemically-modified cellulose-bonded silica-packed columns, have shown excellent enantiomeric separation for chlormezanone. hplc.eu The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) with an additive such as diethylamine (B46881) or formic acid, is critical for optimizing the separation. windows.nethplc.eu

Below is a table summarizing various HPLC methods used for chlormezanone analysis:

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | Reversed-Phase HPLC | Chiral HPLC | Chiral HPLC |

| Stationary Phase | C18 | Lux i-Amylose-3 | ChiralCE-1 |

| Mobile Phase | Acetonitrile:Water:Triethylamine (55:45:0.3%) pH 3.5 | Acetonitrile with 0.1% Diethylamine | Not Specified |

| Flow Rate | 1.6 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detection | UV | UV-Vis @ 254 nm | MSD@SIM m/z |

| Application | Quantification in tablets | Enantiomeric Separation | Enantiomeric Separation |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of chlormezanone and its metabolites. nih.govresearchgate.net GC methods have been developed for the determination of chlormezanone in serum and postmortem blood. nih.govnih.gov These methods often require a derivatization step to improve the volatility and thermal stability of the analyte. For instance, chlormezanone can be hydrolyzed to p-chlorobenzaldehyde, which is then analyzed by GC with an electron-capture detector. nih.gov The use of a nitrogen-phosphorus detector (NPD) is also a sensitive option for the qualitative analysis of chlormezanone in biological samples. nih.gov

GC-MS provides both separation and structural information, making it invaluable for identifying chlormezanone and its degradation products in complex matrices. nih.govhpst.cz The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification.

Key features of GC methods for chlormezanone include:

Sample Preparation: Often involves extraction and derivatization. nih.gov

Detectors: Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS) are commonly used. nih.govnih.gov

Applications: Quantification in biological fluids and identification of metabolites. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and efficient technique for chiral separations, offering advantages over traditional HPLC in terms of speed and reduced organic solvent consumption. shimadzu.comselvita.com SFC, which typically uses supercritical carbon dioxide as the main mobile phase component, is well-suited for the enantioselective separation of chlormezanone. shimadzu.comchromatographyonline.com

The development of SFC methods for chlormezanone often involves screening various chiral stationary phases and organic modifiers (co-solvents) to achieve optimal resolution. nih.gov Polysaccharide-based CSPs, such as amylose and cellulose derivatives, are frequently employed. americanpharmaceuticalreview.comscribd.com For example, an Amylose tris[(S)-α-methylbenzylcarbamate] column has been used for the chiral separation of chlormezanone. americanpharmaceuticalreview.com The addition of polar modifiers like methanol (B129727) or ethanol (B145695) to the supercritical CO2 is crucial for modulating the retention and selectivity of the enantiomers. shimadzu.comscribd.com In some cases, coupling an achiral column with a chiral column in an SFC system can simplify the isolation of chemically pure enantiomers by resolving interfering achiral impurities. americanpharmaceuticalreview.com

The following table highlights parameters used in SFC for the chiral separation of chlormezanone:

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Amylose tris[(S)-α-methylbenzylcarbamate] | Whelk-O1 |

| Mobile Phase | 25% ethanol (20 mM NH3) / 75% CO2 | CO2 with varying amounts of 2-PrOH, MeOH, EtOH, THF, or ACN |

| Application | Chiral/achiral separation | Chiral separation |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound and the identification and quantification of its metabolites. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information at the molecular level.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), is a highly sensitive and selective method for studying drug metabolism. nih.govtechnologynetworks.com It plays a critical role in identifying and quantifying the metabolites of chlormezanone in biological samples. nih.govresearchgate.net The metabolism of chlormezanone in humans has been investigated using GC-MS and HPLC, leading to the identification of several metabolites in urine. nih.gov Some identified metabolites include 4-chlorohippuric acid, 4-chloro-benzoyl-N-methylamide, and 4-chlorobenzoic acid. nih.gov

LC-MS/MS (tandem mass spectrometry) is particularly powerful for metabolite analysis. nih.gov In this technique, the parent drug and its metabolites are ionized, and then specific precursor-to-product ion transitions are monitored, providing a high degree of specificity and sensitivity for quantification, even at low concentrations in complex biological matrices. technologynetworks.com While direct quantification of metabolites without authentic standards is challenging, relative quantification can provide valuable insights into metabolic pathways. psu.edu

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of compounds. wikipedia.orgazooptics.com Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types used for organic molecules like this compound. wikipedia.org NMR provides information about the chemical environment of each atom, allowing for the precise elucidation of the compound's structure. spectroscopyonline.com It can also be used to study the binding of chlormezanone to proteins like human serum albumin. ebi.ac.uk While NMR is invaluable for structural confirmation, its application in metabolite identification directly within biofluids can be hampered by the presence of endogenous molecules, often necessitating prior separation by techniques like HPLC. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. savemyexams.commicrobenotes.com It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. ijrpr.com An IR spectrum can serve as a "fingerprint" for a compound, and characteristic absorption bands can confirm the presence of specific functional groups, such as carbonyl (C=O) and sulfone (S=O) groups within the chlormezanone structure. arcjournals.org While IR is a valuable tool for structural confirmation, it is often used in conjunction with other techniques like mass spectrometry for complete structural elucidation. nih.gov

Bioanalytical Method Validation for Preclinical Studies

The robust validation of bioanalytical methods is a cornerstone of preclinical research, ensuring the reliability, reproducibility, and accuracy of pharmacokinetic and toxicokinetic data. For chiral compounds such as this compound, this process is particularly critical, as the differential pharmacological and toxicological profiles of enantiomers necessitate their accurate and independent quantification. The validation process demonstrates that a specific analytical method is suitable for its intended purpose, which, in the context of preclinical studies, involves measuring the concentration of this compound in biological matrices obtained from animal models.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation. ich.orgmoh.gov.bweuropa.eu These guidelines outline the essential parameters that must be evaluated to ensure the integrity of the analytical data. For preclinical studies, methods are typically validated in relevant biological matrices like plasma, serum, or tissue homogenates from the animal species used in the toxicological and pharmacokinetic studies. nih.gov

The following sections detail the typical validation parameters for an enantioselective bioanalytical method, such as a chiral High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, for the quantification of this compound in a preclinical matrix (e.g., rat plasma).

It is important to note that while the following sections describe the established principles and methodologies for bioanalytical validation, specific research findings and data tables for this compound are not publicly available. Therefore, the data presented in the tables are representative examples of what would be expected from a typical validation study for a chiral small molecule in a preclinical setting.

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally measure the analyte of interest. In the case of this compound, this means the method must be able to distinguish it from its enantiomer, (R)-chlormezanone, as well as from any endogenous components in the biological matrix, metabolites, and other co-administered drugs. Selectivity is assessed by analyzing blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention time of the analyte and the internal standard. For a method to be deemed selective, the response of any interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the nominal concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. A typical calibration curve for this compound would be prepared by spiking blank rat plasma with known concentrations of the analyte. The linearity is evaluated by a regression analysis, with a correlation coefficient (r²) of ≥ 0.99 being desirable.

Table 1: Representative Linearity Data for this compound in Rat Plasma

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 50.0 | 51.0 | 102.0 |

| 100 | 101 | 101.0 |

| 250 | 245 | 98.0 |

| 500 | 490 | 98.0 |

| 1000 | 1015 | 101.5 |

| Regression Equation: y = 0.012x + 0.005; r² = 0.998 |

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Both are determined by replicate analysis of quality control (QC) samples at different concentration levels (low, medium, and high) within the calibration range. For preclinical studies, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Table 2: Representative Intra- and Inter-Day Accuracy and Precision for this compound in Rat Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |

| LLOQ | 1.00 | 105.0 | 8.5 | 108.0 | 10.2 |

| Low | 3.00 | 98.7 | 6.2 | 101.5 | 7.8 |

| Medium | 150 | 102.3 | 4.5 | 103.1 | 5.9 |

| High | 800 | 99.5 | 3.1 | 98.9 | 4.3 |

Recovery

The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. It is evaluated by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery.

Stability

The stability of this compound in the biological matrix must be assessed under various conditions that are likely to be encountered during the handling and storage of samples in a preclinical study. This includes short-term stability at room temperature, long-term stability under frozen conditions (e.g., -20°C or -80°C), and stability after multiple freeze-thaw cycles. The stability of the stock solutions of the analyte and internal standard is also evaluated. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Table 3: Representative Stability Data for this compound in Rat Plasma

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (%) |

| Short-Term (4h, Room Temp) | Low | 3.00 | 2.95 | 98.3 |

| High | 800 | 790 | 98.8 | |

| Long-Term (30 days, -80°C) | Low | 3.00 | 2.90 | 96.7 |

| High | 800 | 795 | 99.4 | |

| Freeze-Thaw (3 cycles) | Low | 3.00 | 2.88 | 96.0 |

| High | 800 | 785 | 98.1 |

Computational Chemistry and Molecular Modeling Approaches for S Chlormezanone

Quantum Mechanical and Molecular Mechanical Calculations

Quantum mechanical (QM) and molecular mechanical (MM) calculations are foundational computational techniques in drug design. profacgen.com QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure and are used to study chemical reactions and molecular properties where electron distribution is critical. nih.govnih.gov However, their high computational cost often limits their application to smaller systems. nih.gov MM methods, which use classical physics (force fields) to model atomic interactions, are computationally less expensive and can be applied to large biological systems like protein-ligand complexes. profacgen.com A hybrid approach, known as QM/MM, combines the accuracy of QM for a critical region of a molecule (e.g., the active site of an enzyme) with the efficiency of MM for the surrounding environment, offering a balance of accuracy and computational feasibility. profacgen.comnih.gov

For (S)-chlormezanone, QM calculations would be employed to accurately determine its electronic properties, such as electrostatic potential and orbital energies, which govern its intermolecular interactions. MM and QM/MM methods would be essential for studying its interactions within a large biological target, such as a receptor binding pocket.

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) a molecule can adopt by rotating around its single bonds. cwu.eduumn.edu These different conformations exist at various potential energy levels. Energy minimization is a computational process used to find the most stable conformation, known as the global energy minimum, where the molecule has the lowest potential energy. umn.edu

In the case of this compound, the thiazinanone ring and the rotatable bond connecting the chlorophenyl group give the molecule conformational flexibility. Understanding the preferred three-dimensional shape is crucial, as it dictates how the molecule fits into a biological receptor. Computational methods can systematically explore the conformational space to identify low-energy, stable structures. This process involves calculating the potential energy of thousands of conformations to map the potential energy surface. The results can identify the most likely bioactive conformation—the specific shape the molecule adopts when it binds to its target.

Table 1: Illustrative Example of Conformational Analysis Results for this compound This table presents hypothetical data to demonstrate the typical output of a conformational analysis study.

| Conformer ID | Dihedral Angle (C-N-C-Cphenyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 65° | 0.00 | 75.2 |

| 2 | -175° | 1.50 | 10.1 |

| 3 | -55° | 1.85 | 6.5 |

| 4 | 180° | 2.50 | 2.8 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govbrieflands.com This method is critical for understanding the mechanism of action of a drug. For this compound, which is known to act at the benzodiazepine (B76468) site of GABA-A receptors, docking studies would be used to model its interaction with this target. researchgate.netosu.edu

The process involves placing the 3D structure of this compound into the binding site of a GABA-A receptor model. A scoring function then evaluates thousands of possible binding poses, calculating a score (often representing binding affinity) for each. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net These insights are fundamental for explaining the molecule's biological activity and for guiding the design of new, potentially more potent, analogues. eijppr.com

Table 2: Illustrative Example of Docking Results for this compound with GABA-A Receptor This table presents hypothetical data to demonstrate the typical output of a molecular docking study.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | HIS-101, TYR-159 | Hydrogen Bond, Pi-Pi Stacking |

| 2 | -8.2 | PHE-77, THR-206 | Hydrophobic, Hydrogen Bond |

| 3 | -7.9 | TYR-209, ILE-79 | Pi-Alkyl, Hydrophobic |

Molecular Dynamics Simulations of this compound and Biological Targets

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netresearchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes in the protein upon ligand binding. biorxiv.orgnih.gov

An MD simulation of the this compound-GABA-A receptor complex would start with the best-docked pose. The system would be solvated in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is recorded. Analysis of this trajectory can confirm the stability of the binding pose predicted by docking, identify key residues that are consistently involved in the interaction, and reveal how the binding of this compound might induce conformational changes in the receptor, which is crucial for understanding its modulatory effects. nih.govunifi.it

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

SBDD and LBDD are two primary strategies in computer-aided drug design.

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target. youtube.com Using the insights from docking and MD simulations of this compound with the GABA-A receptor, medicinal chemists can rationally design new molecules. mdpi.com For example, if docking reveals an unoccupied hydrophobic pocket near the bound ligand, a chemist could design an analogue of this compound with an additional chemical group to fill that pocket, potentially increasing binding affinity and potency.

Ligand-Based Drug Design (LBDD) is used when the 3D structure of the target is unknown. amrita.edu This approach uses the knowledge of a set of molecules known to be active at the target. A pharmacophore model can be generated, which is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. Using this compound and other known GABA-A receptor modulators, a pharmacophore model could be built to screen large virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov

In Silico ADME Prediction and Property Optimization

For a drug to be effective, it must not only bind to its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov Failures in clinical trials are often due to poor ADME profiles. In silico ADME prediction uses computational models to estimate these properties from a molecule's structure alone, allowing for early identification of potential liabilities. researchgate.netnih.gov

For this compound, various models can predict properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability (critical for a CNS drug), and potential for metabolism by cytochrome P450 enzymes. researchgate.net If a model predicts poor BBB penetration, for example, chemists can use this information to guide chemical modifications aimed at improving this property without sacrificing activity.

Table 3: Illustrative In Silico ADME Prediction for this compound This table presents hypothetical data based on computational models like SwissADME to demonstrate typical ADME predictions.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 273.74 g/mol | Favorable (Lipinski's Rule Compliant) |